molecular formula C5H5N3O4 B1301239 (4-nitro-1H-imidazol-1-yl)acetic acid CAS No. 59566-52-8

(4-nitro-1H-imidazol-1-yl)acetic acid

Cat. No.: B1301239
CAS No.: 59566-52-8
M. Wt: 171.11 g/mol
InChI Key: QVWUPTMRLPPKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theoretical Significance of Nitroimidazole Scaffolds in Heterocyclic Chemistry

Nitroimidazole scaffolds are a class of heterocyclic compounds that have garnered substantial attention in academic and industrial research. The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the electronic properties of the imidazole (B134444) ring. This electronic modification is theoretically significant for several reasons. It can enhance the susceptibility of the ring to nucleophilic attack, a property that is exploited in various biological processes and synthetic transformations.

Furthermore, the nitro group is known to be reducible under hypoxic (low oxygen) conditions. This characteristic is of paramount theoretical and practical importance in the design of molecules that can selectively target oxygen-deficient environments, such as those found in solid tumors. The reduction of the nitro group can lead to the formation of reactive radical species that can induce cellular damage, a principle that underpins the development of hypoxia-selective drugs. The position of the nitro group on the imidazole ring (e.g., at C2, C4, or C5) also plays a critical role in modulating the compound's redox potential and, consequently, its biological activity.

The Role of Imidazole-Based Carboxylic Acids as Synthetic Synthons

Imidazole-based carboxylic acids are versatile intermediates, or synthons, in organic synthesis. The carboxylic acid group provides a reactive handle for a wide array of chemical transformations, including esterification, amidation, and the formation of acid chlorides. These reactions allow for the facile attachment of the imidazole core to other molecular fragments, enabling the construction of more complex molecular architectures.

A notable example of the utility of imidazole-based carboxylic acids is in the synthesis of bisphosphonates, a class of drugs used to treat bone diseases. For instance, imidazol-1-yl-acetic acid hydrochloride serves as a key intermediate in the synthesis of zoledronic acid. nih.govresearchgate.netdoaj.org This underscores the role of the imidazole-acetic acid moiety as a crucial component for building molecules with specific therapeutic functions. The synthetic accessibility and reactivity of the carboxylic acid group make these compounds valuable tools for medicinal chemists.

Positioning of (4-nitro-1H-imidazol-1-yl)acetic acid as a Crucial Building Block in Academic Synthesis

While extensive academic literature specifically detailing the use of this compound as a primary building block is somewhat focused, its importance can be inferred from the well-established reactivity of its constituent parts. The combination of the 4-nitroimidazole (B12731) core with the acetic acid side chain creates a bifunctional molecule with significant potential for the synthesis of novel compounds.

The acetic acid portion allows for covalent linkage to various molecular scaffolds, while the 4-nitroimidazole moiety can impart properties such as hypoxia-selectivity or antimicrobial activity to the resulting molecule. Researchers can, for example, couple this building block to peptides, polymers, or other small molecules to create conjugates with targeted biological activities. The regioselective synthesis of related 1-alkyl-4-nitro-1H-imidazoles has been a subject of study, indicating the academic interest in functionalizing this particular isomer of nitroimidazole. researchgate.net

Overview of Research Paradigms Utilizing the this compound Framework

Research involving the this compound framework is primarily situated within the paradigm of drug discovery and development. Although much of the published research focuses on the broader class of nitroimidazoles, the principles and objectives are directly applicable to this specific compound. The main research paradigms include:

Development of Hypoxia-Activated Prodrugs: A significant area of research is the design of anticancer agents that are selectively activated in the hypoxic microenvironment of tumors. The 4-nitroimidazole moiety within the title compound makes it a prime candidate for incorporation into such prodrugs.

Synthesis of Novel Antimicrobial Agents: Nitroimidazoles have a long history as antibacterial and antiprotozoal agents. Research continues to explore new derivatives to overcome resistance and expand the spectrum of activity. The this compound framework can be used to generate novel compounds for antimicrobial screening.

Development of Radiosensitizers: Compounds that increase the susceptibility of tumor cells to radiation therapy are of great interest. The electron-affinic nature of the nitroimidazole core suggests that derivatives of this compound could function as radiosensitizers.

Probes for Hypoxia Imaging: The selective reduction of the nitro group in hypoxic tissues can be exploited to develop imaging agents that can visualize and quantify tumor hypoxia. The this compound can serve as a precursor for the synthesis of such molecular probes.

While direct and extensive experimental studies on this compound itself are not as widespread in the literature as for some of its isomers, its structural attributes firmly place it within these active and important areas of academic research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H5N3O4 nih.gov
Molecular Weight 171.11 g/mol nih.gov
IUPAC Name 2-(4-nitro-1H-imidazol-1-yl)acetic acid nih.gov
CAS Number 59566-52-8 nih.gov
Computed XLogP3 -0.5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-5(10)2-7-1-4(6-3-7)8(11)12/h1,3H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWUPTMRLPPKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361575
Record name (4-Nitro-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59566-52-8
Record name (4-Nitro-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Nitro 1h Imidazol 1 Yl Acetic Acid and Its Chemical Derivatives

Established Synthetic Pathways for the Core (4-nitro-1H-imidazol-1-yl)acetic acid Molecule

The primary and most established method for synthesizing this compound is through the direct N-alkylation of 4-nitroimidazole (B12731). This reaction involves the substitution of the acidic proton on the imidazole (B134444) ring with an acetic acid moiety, typically by reacting 4-nitroimidazole with a haloacetic acid derivative.

The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base. The choice of base and solvent can significantly influence the reaction yield and regioselectivity. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). Studies have shown that using potassium carbonate in acetonitrile often provides better yields compared to other base/solvent combinations. acs.org

The alkylating agent is typically an ester of a haloacetic acid, such as ethyl chloroacetate (B1199739) or tert-butyl chloroacetate. The initial product is the corresponding ester, ethyl (4-nitro-1H-imidazol-1-yl)acetate or tert-butyl (4-nitro-1H-imidazol-1-yl)acetate. This ester intermediate is then subjected to hydrolysis, usually under acidic or basic conditions, to yield the final carboxylic acid product. For instance, the tert-butyl ester can be cleaved using titanium tetrachloride in a non-aqueous medium, while benzyl (B1604629) esters can be removed by acidic hydrolysis or catalytic hydrogenation. nih.govsemanticscholar.org

Heating the reaction mixture can markedly improve the yields. For example, conducting the alkylation in acetonitrile at 60°C in the presence of K₂CO₃ has been found to be effective. acs.org The alkylation of 4-nitroimidazole preferentially occurs at the N-1 position, leading to the desired product. acs.org

Table 1: Synthesis of Ethyl 2-(4-nitro-1H-imidazol-1-yl)acetate

Starting MaterialReagentBaseSolventTemperatureProduct
4-nitroimidazoleEthyl chloroacetateK₂CO₃Acetonitrile60°CEthyl 2-(4-nitro-1H-imidazol-1-yl)acetate

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for further molecular elaboration. Standard transformations include the formation of amides and esters, which can introduce a wide range of chemical diversity and modulate the molecule's properties.

Amide Bond Formation via Acylation Reactions

Amide bond formation is a fundamental transformation in organic synthesis. It typically involves the activation of the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or converting the acid to a more reactive acyl chloride or anhydride (B1165640).

While specific examples of this compound reacting with the amines listed below were not prominently found in the surveyed literature, the synthesis of a closely related amide provides a strong model for these reactions. Specifically, the synthesis of N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide, an amide of the 2-nitro isomer, has been successfully achieved. nih.gov This synthesis was performed by activating the corresponding carboxylic acid with EDC in the presence of diisopropylethylamine (DIPEA) and reacting it with 4-[18F]fluorobenzylamine. nih.gov Another method involved activating the acid with trifluoroacetic anhydride before adding the amine. nih.gov These methodologies are broadly applicable and demonstrate a viable pathway for forming amides from nitroimidazole acetic acids.

The reaction of this compound with a primary amine such as propargylamine (B41283) would be expected to proceed under standard peptide coupling conditions. The activation of the carboxylic acid, for instance with EDC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), would generate a reactive intermediate that readily undergoes nucleophilic attack by the primary amine to form the corresponding N-propargyl amide. This introduces an alkyne functionality, which is valuable for further modification via click chemistry.

Similarly, arylamines and thio-oxahydrazides can be acylated using this compound. The general procedure would involve activating the carboxylic acid before adding the nucleophile. For less nucleophilic arylamines, more reactive acylating agents like the corresponding acyl chloride (prepared, for example, using thionyl chloride) might be necessary to achieve efficient conversion. The resulting N-aryl amides and thio-oxahydrazide derivatives expand the chemical space of nitroimidazole compounds for various applications.

Strategies for Esterification and Other Carboxylic Acid Derivatives

Esterification of this compound can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid or tosic acid), is a common and direct approach. nih.gov The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. nih.gov

Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive derivative. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would yield the acyl chloride, which then readily reacts with an alcohol to form the desired ester. Another approach involves alkylation of the carboxylate salt with an alkyl halide. Furthermore, reagents like imidazole carbamates have been shown to be effective for the chemoselective esterification of various carboxylic acids. acs.orgorganic-chemistry.org As previously mentioned, esters like ethyl or tert-butyl (4-nitro-1H-imidazol-1-yl)acetate are common intermediates in the synthesis of the parent acid, confirming the feasibility of these ester structures. doaj.orgajgreenchem.com

Table 2: General Methodologies for Functional Group Transformation

TransformationGeneral MethodReagents/ConditionsProduct Type
Amide FormationCarbodiimide CouplingAmine, EDC, DIPEA in DMSO/THFAmide
Amide FormationAcyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine, BaseAmide
EsterificationFischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEster
EsterificationAlkylation of Carboxylate1. Base 2. Alkyl HalideEster

Construction of Hybrid Heterocyclic Systems Utilizing the this compound Scaffold

The this compound molecule serves as a potential building block for the synthesis of more complex, hybrid heterocyclic systems. The imidazole ring and the acetic acid side chain offer multiple points for chemical modification and annulation reactions.

While the direct use of this compound as a scaffold in the construction of hybrid heterocycles is not extensively documented in the searched literature, the general strategy is well-established in medicinal chemistry. The carboxylic acid moiety can be converted into various functional groups that can participate in cyclization reactions. For example, the corresponding amide derivatives could be further functionalized to build new rings. The acetic acid side chain could be used to link the nitroimidazole core to other heterocyclic rings, creating hybrid molecules with potentially synergistic biological activities. The synthesis of imidazole-containing fused heterocyclic systems, such as phenanthro[9,10-d]imidazoles, often involves multicomponent reactions where an imidazole precursor is a key component. nih.gov Such strategies could potentially be adapted for derivatives of this compound to create novel and complex molecular architectures.

Synthesis of Imidazole-Thiadiazole Hybrid Structures

The synthesis of hybrid molecules that incorporate both imidazole and thiadiazole rings represents a significant area of research, driven by the potential for synergistic biological activities. A common strategy to create these hybrids involves the reaction of this compound with thiosemicarbazide (B42300), followed by cyclization with various reagents. For instance, acid-catalyzed condensation of the acetic acid derivative with thiosemicarbazide can yield a thiosemicarbazone intermediate. This intermediate can then be cyclized to form the 1,3,4-thiadiazole (B1197879) ring system under dehydrating conditions, often using reagents like concentrated sulfuric acid or phosphorus oxychloride. bu.edu.eg The resulting hybrid structure links the 4-nitroimidazole moiety to the thiadiazole ring through the acetic acid backbone.

The following table summarizes a synthetic approach to creating imidazole-thiadiazole hybrids:

Starting MaterialReagentIntermediateCyclizing AgentProduct
This compoundThiosemicarbazideThiosemicarbazone derivativeConcentrated H₂SO₄Imidazole-Thiadiazole Hybrid

Ring-Closing Reactions and Cyclization Methodologies

Ring-closing or cyclization reactions are fundamental in synthesizing complex heterocyclic derivatives from this compound. These reactions transform a linear precursor derived from the parent acid into a new cyclic structure, often leading to fused ring systems with novel properties. Intramolecular condensation is a common strategy, where functional groups at different positions on a derivative of this compound react with each other to form a new ring. For example, if the acetic acid side chain is elongated and functionalized with a suitable nucleophile and electrophile, base or acid catalysis can induce cyclization.

Transition metal catalysts have become powerful tools for facilitating a wide range of cyclization reactions, offering high efficiency and selectivity. Zinc triflate (Zn(OTf)₂), a versatile Lewis acid catalyst, has been employed in various cyclization reactions to synthesize heterocyclic compounds. wikipedia.orgrsc.org While direct examples of zinc triflate-catalyzed cyclization starting from this compound are not extensively documented, the principles can be applied. For instance, a derivative of this compound could be functionalized with an alkyne and a nucleophilic group. In the presence of zinc triflate, the Lewis acidic zinc ion could activate the alkyne towards intramolecular nucleophilic attack, leading to the formation of a new ring fused to the imidazole core. researchgate.net

Copper-catalyzed cyclization is another prominent method. beilstein-journals.orgnih.gov For example, a derivative of this compound could be designed to undergo an intramolecular C-N or C-C bond formation via a copper-catalyzed process to construct a new heterocyclic ring. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. nih.gov

The following table outlines a conceptual metal-catalyzed cyclization:

CatalystSubstrate FeatureReaction TypePotential Product
Zinc TriflateAlkyne and nucleophileIntramolecular hydroamination/hydroalkoxylationFused heterocyclic system
Copper IodideVinyl and amine groupsIntramolecular C-N couplingFused nitrogen-containing heterocycle

Exploration of Other Heterocyclic Fusions

Beyond thiadiazoles, the this compound scaffold can be used to synthesize a variety of other fused heterocyclic systems. For example, by reacting the acetic acid derivative with a binucleophilic reagent, a new heterocyclic ring can be annulated onto the imidazole core. Reaction with hydrazine (B178648) or its derivatives could lead to the formation of fused pyridazine (B1198779) or triazine ring systems. Similarly, reaction with hydroxylamine (B1172632) could potentially yield fused oxazine (B8389632) derivatives.

The specific heterocyclic ring that is formed depends on the nature of the binucleophilic reagent and the reaction conditions. The versatility of the acetic acid side chain allows for its conversion into various functional groups, such as esters, amides, or ketones, which can then participate in these cyclization reactions.

Optimization Principles in the Academic Synthesis of Complex Derivatives

Maximizing the yield of a chemical reaction is a primary goal in synthetic chemistry. Several strategies can be employed to enhance the yield and efficiency of reactions involving this compound and its derivatives. Careful selection of solvents, catalysts, and reaction temperatures can have a significant impact on the outcome of a reaction. For instance, in alkylation reactions of the imidazole nitrogen, the choice of base and solvent can influence the regioselectivity and yield. researchgate.net

Green chemistry principles are increasingly being integrated into academic research to develop more environmentally friendly synthetic methods. mdpi.com In the context of synthesizing derivatives of this compound, several green chemistry approaches can be adopted. The use of greener solvents, such as water or ethanol, in place of hazardous organic solvents is a key aspect of green chemistry. wjbphs.com Solvent-free reactions, where the reactants are ground together or heated in the absence of a solvent, represent an even more sustainable approach. mdpi.com

The development of catalytic reactions is another cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher atom economy and under milder conditions. mdpi.com The use of reusable catalysts further enhances the sustainability of a synthetic process. Additionally, minimizing the number of synthetic steps and reducing the generation of waste are crucial considerations in the design of green synthetic routes.

The following table summarizes key optimization principles:

Optimization PrincipleStrategyExample
Yield EnhancementMicrowave-assisted synthesisRapid synthesis of imidazole derivatives
One-pot reactionsMulti-step synthesis without intermediate isolation
Green ChemistryUse of green solventsReplacing chlorinated solvents with water or ethanol
CatalysisEmploying reusable catalysts to minimize waste

Computational Chemistry and Molecular Modeling Studies of 4 Nitro 1h Imidazol 1 Yl Acetic Acid and Its Analogs

Theoretical Frameworks for Predicting Molecular Behavior and Interactions

The behavior of molecules can be predicted using a variety of theoretical frameworks that are grounded in quantum mechanics and classical mechanics. Quantum mechanics-based calculations are employed to understand the geometry and behavior of molecules in their ground and excited states. cuny.edu These methods are crucial for assessing the stabilities, energies, and vibrational frequencies of reactants, intermediates, and products, as well as for determining the energy barriers of reaction pathways. cuny.edu

For nitroimidazole derivatives, these theoretical frameworks are applied to study their electronic properties, which are key to their biological activity. The nitroimidazole scaffold is a significant component in drug discovery, with a history dating back to the 1950s. doaj.org The biological activity of these compounds is often linked to the reduction of the nitro group, a process that can be investigated using computational models. researchgate.net

Application of Cheminformatics Tools for Scaffold Analysis and Library Design

Cheminformatics combines chemistry, computer science, and data analysis to accelerate the discovery and development of new molecules with desired properties. neovarsity.org It plays a crucial role in analyzing large chemical libraries, predicting interactions with biological targets, and optimizing lead compounds for improved efficacy and safety. neovarsity.org

For the (4-nitro-1H-imidazol-1-yl)acetic acid scaffold and its analogs, cheminformatics tools are instrumental in:

Scaffold Analysis: Identifying the core chemical structure (scaffold) and analyzing its properties across a range of known compounds. The nitroimidazole scaffold, for instance, is found in numerous drugs and clinical candidates with antibacterial, antiviral, and anticancer activities. nih.gov

Library Design: Creating virtual libraries of analogs by systematically modifying the core scaffold. This allows for the exploration of a vast chemical space to identify derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles. researchgate.net Cheminformatics helps in designing these libraries to be diverse and focused on relevant chemical properties.

The use of cheminformatics in high-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds. researchgate.net

Molecular Docking Methodologies for Ligand-Receptor Interactions (Hypothetical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used in drug design to understand the interactions between a drug candidate and its biological target at the molecular level. sphinxsai.com

In a hypothetical scenario involving this compound, molecular docking could be employed to:

Identify Potential Protein Targets: By docking the compound against a panel of known protein structures, it is possible to identify potential biological targets.

Predict Binding Affinity: Scoring functions are used to estimate the binding affinity between the ligand and the receptor, helping to rank potential drug candidates. nih.gov

Visualize Binding Modes: Docking studies provide a 3D visualization of the ligand-receptor complex, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding.

For instance, studies on other nitroimidazole derivatives have successfully used molecular docking to investigate their binding to protein targets, revealing insights into their mechanism of action. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.gov These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior. cuny.edu

For this compound and its analogs, quantum chemical calculations can be used to:

Determine Molecular Geometry: Optimize the 3D structure of the molecule to its lowest energy conformation.

Calculate Electronic Properties: Compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity.

Predict Spectroscopic Properties: Theoretical IR, Raman, and UV-Vis spectra can be calculated to aid in the characterization of these compounds. nih.gov

Studies on nitroimidazole derivatives have used quantum chemical calculations to investigate their stability, with findings indicating that C-nitro-substituted imidazoles are generally more stable than their N-substituted counterparts. nih.gov

In Silico Prediction of Potential Bioactivity and Drug-Likeness Parameters

In silico methods are widely used to predict the biological activity and drug-likeness of chemical compounds before they are synthesized and tested in the lab. This helps to prioritize candidates and reduce the time and cost of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) is a common methodology for bioactivity profiling. mdpi.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models can be used to predict the activity of new, unsynthesized compounds.

For nitroimidazole analogs, QSAR studies have been successfully applied to build predictive models for their antitubercular activity, providing a tool for the lead optimization of compounds in this class. nih.gov

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability. Several predictive algorithms and rules of thumb, such as Lipinski's Rule of Five, are used to evaluate drug-likeness.

Computational tools can calculate various physicochemical properties to assess the drug-likeness of this compound and its analogs. These properties are presented in the interactive data table below.

Table 1: Predicted Physicochemical and Drug-Likeness Parameters for this compound

Property Value Drug-Likeness Guideline
Molecular Formula C5H5N3O4 -
Molecular Weight 171.11 g/mol < 500
LogP (Octanol-Water Partition Coefficient) -0.5 < 5
Hydrogen Bond Donors 1 < 5
Hydrogen Bond Acceptors 4 < 10
Rotatable Bonds 2 < 10

| Topological Polar Surface Area (TPSA) | 101 Ų | < 140 Ų |

Data sourced from PubChem CID 1276709. nih.gov

Based on these parameters, this compound adheres to Lipinski's Rule of Five, suggesting it has favorable properties for development as an oral drug.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of (4-nitro-1H-imidazol-1-yl)acetic acid, the ¹H NMR spectrum is expected to exhibit three distinct signals.

The imidazole (B134444) ring contains two protons. Based on data from the parent compound, 4-nitroimidazole (B12731), these protons appear in the downfield region of the spectrum due to the aromatic nature of the ring and the electron-withdrawing effect of the nitro group. chemicalbook.com The proton at the C-2 position is expected to be the most downfield, followed by the proton at the C-5 position. The acetic acid moiety introduces a methylene (B1212753) (-CH₂) group, whose protons are adjacent to both the imidazole nitrogen and the carboxylic acid group. This chemical environment would typically result in a singlet in the midfield region of the spectrum. The acidic proton of the carboxyl group would appear as a broad singlet, often far downfield, and its position can be highly variable depending on the solvent and concentration.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Users can sort the data by clicking on the column headers.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (imidazole)~8.4 - 8.8Singlet (s)1H
H-5 (imidazole)~8.0 - 8.3Singlet (s)1H
-CH₂- (acetic acid)~5.2 - 5.5Singlet (s)2H
-COOH (acid)>10Broad Singlet (br s)1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the structure.

The carbonyl carbon (-COOH) of the acetic acid group is characteristically found in the most downfield region of the spectrum. The carbons of the imidazole ring (C-2, C-4, and C-5) are influenced by the nitrogen atoms, the nitro group, and the N-substituent. The carbon atom directly attached to the nitro group (C-4) is expected to be significantly affected. The methylene carbon (-CH₂) signal appears in the midfield region. The precise chemical shifts can be influenced by solvent effects and tautomerism, a known phenomenon in imidazole derivatives. mdpi.comresearchgate.net

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Users can sort the data by clicking on the column headers.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (-COOH)~168 - 172
C-4 (-C-NO₂)~145 - 150
C-2 (-N=CH-N-)~138 - 142
C-5 (-N-CH=C-)~120 - 125
C-6 (-CH₂-)~50 - 55

For unambiguous assignment of ¹H and ¹³C NMR signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the proton signal at ~8.4-8.8 ppm and the carbon signal at ~138-142 ppm (confirming the C-2/H-2 pair), the proton signal at ~8.0-8.3 ppm and the carbon signal at ~120-125 ppm (C-5/H-5), and the methylene proton singlet with its corresponding carbon signal (C-6/H-6). researchgate.nethmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments. For instance, HMBC would show correlations from the methylene (-CH₂) protons to the C-2 and C-5 carbons of the imidazole ring, confirming the attachment point of the acetic acid group to the N-1 position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be confirmed. nih.gov

For this compound, the molecular formula is C₅H₅N₃O₄. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated exact mass. A match within a small tolerance (typically <5 parts per million, ppm) provides strong evidence for the proposed elemental composition.

Interactive Table 3: HRMS Data for this compound

Users can filter the table by typing in the search box.

ParameterValueReference
Molecular FormulaC₅H₅N₃O₄ nih.gov
Calculated Monoisotopic Mass171.02800 g/mol nih.govepa.gov
Ion Form (Positive Mode)[M+H]⁺
Calculated Exact Mass of [M+H]⁺172.03578 g/mol

Chromatographic Purification and Analytical Techniques

The isolation and purification of the target compound from reaction mixtures are critical steps to ensure that subsequent analyses are performed on a pure substance.

Column chromatography is a standard and widely used method for the purification of organic compounds. nih.gov For a polar molecule like this compound, silica (B1680970) gel is commonly used as the stationary phase.

The purification process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with silica gel. A solvent system (mobile phase or eluent) is then passed through the column. Due to the compound's polarity, a polar eluent system is required. A typical system would involve a gradient elution, starting with a less polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) and gradually increasing the proportion of a more polar solvent like methanol. mdpi.com Fractions are collected sequentially and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. Fractions with identical purity profiles are then combined and the solvent is removed to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and quality control of pharmaceutical compounds, including this compound. Its application is crucial for the separation, identification, and quantification of the main compound from any process-related impurities or degradation products, thereby ensuring the purity and quality of the substance. A typical HPLC method for the purity assessment of this compound would employ a reverse-phase approach, which is well-suited for separating polar to moderately nonpolar compounds.

In a representative research context, a reverse-phase HPLC method would be developed and validated to ensure its accuracy, precision, specificity, and robustness. The chromatographic separation is generally achieved on a C18 column, which provides a nonpolar stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the acidic analyte, this compound. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of both the main compound and any impurities with different polarities.

Detection is commonly performed using a UV-Vis detector, as the nitroimidazole chromophore in the molecule allows for strong absorbance at a specific wavelength, typically in the range of 280-320 nm. The retention time of the main peak corresponding to this compound is determined by injecting a reference standard. The purity of a sample is then assessed by integrating the area of all peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of the main compound by the total peak area of all compounds detected.

For a comprehensive purity assessment, the method would be validated according to the International Council for Harmonisation (ICH) guidelines. This validation would include parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

A summary of typical HPLC conditions that could be employed for the purity assessment of this compound is presented in the interactive data table below.

Table 1: Representative HPLC Parameters for Purity Assessment of this compound
ParameterValue
Chromatographic System High-Performance Liquid Chromatograph
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 310 nm
Injection Volume 10 µL
Run Time 30 minutes

In a hypothetical research finding, the application of such a method would yield a chromatogram where this compound elutes as a major peak at a specific retention time. Any impurities would appear as smaller peaks at different retention times. The results of a purity analysis for a synthesized batch could be presented as follows:

Table 2: Illustrative Purity Profile of a this compound Sample
Peak IdentityRetention Time (min)Peak AreaArea (%)
Impurity 14.715,2340.15
Impurity 28.225,3900.25
This compound12.510,054,67099.50
Impurity 315.110,1100.10
Total 10,105,404 100.00

The detailed findings from such an analysis would confirm the identity of the main compound by comparing its retention time with that of a certified reference standard. The purity of the batch would be determined to be 99.50%, with specific impurities identified and quantified. This level of detailed analysis is essential for ensuring the quality and consistency of this compound used in further research applications.

Theoretical Considerations in Structure Activity Relationship Sar Studies

Design Principles Based on the (4-nitro-1H-imidazol-1-yl)acetic Acid Core

The this compound molecule serves as a fundamental scaffold in the design of novel therapeutic agents. The design principles hinge on the unique combination of the 4-nitroimidazole (B12731) ring and the N-1 substituted acetic acid side chain. The nitroimidazole moiety is recognized as a critical pharmacophore, largely responsible for the compound's biological activity, which is often initiated by the reduction of the nitro group. humanjournals.com The acetic acid side chain provides a crucial handle for synthetic modification, allowing chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

In drug design, this core is utilized as a starting point for creating libraries of analogues. doaj.org Modifications typically focus on several key areas:

Esterification or Amidation of the Carboxylic Acid: Converting the acetic acid group into various esters or amides can significantly alter the compound's pharmacokinetic profile, including its ability to cross cell membranes and its susceptibility to esterases.

Alteration of the Linker: The length and nature of the alkyl chain connecting the imidazole (B134444) ring to the functional group can be varied to optimize spatial orientation and binding affinity to a biological target.

Substitution on the Imidazole Ring: While the parent compound is unsubstituted beyond the nitro group, adding small alkyl or other groups to the ring can fine-tune electronic properties and steric interactions within a target's active site. researchgate.netresearchgate.net

These design strategies leverage the established biological relevance of the nitroimidazole core while seeking to enhance potency, improve selectivity, and reduce potential toxicity through systematic chemical modification. nih.govresearchgate.net

Elucidating the Influence of Substitution Patterns on Molecular Function

The biological function of derivatives based on the this compound scaffold is highly sensitive to substitution patterns. Structure-activity relationship (SAR) studies reveal that even minor changes to the molecule's structure can lead to significant shifts in biological activity. The position of the nitro group on the imidazole ring is a critical determinant of activity, with 5-nitroimidazole derivatives often exhibiting greater potency than their 4-nitro counterparts in certain applications. mdpi.com

The substituent at the N-1 position of the imidazole ring plays a pivotal role in defining the compound's therapeutic potential. Replacing the acetic acid moiety with more complex chemical groups can introduce new biological activities or enhance existing ones. For example, a study involving a series of 1-benzyl-2-methyl-4-nitro-1H-imidazole derivatives, where various heterocyclic structures were attached at the 5-position, demonstrated a range of anticancer, antibacterial, and antitubercular activities. researchgate.netresearchgate.net

One derivative, compound 17 from the study (which features a tetrazole ring), proved to be the most potent of the series, inhibiting the proliferation of several human cancer cell lines with low micromolar efficacy. researchgate.net This highlights how modifying the substituents can direct the molecule's activity toward specific biological targets. The data below illustrates the impact of these substitutions on various biological targets. researchgate.netresearchgate.net

CompoundSubstituent GroupBiological Activity TargetMeasured Efficacy (IC50/MIC in µM)
11 4-(Quinolin-4-yl)piperazin-1-ylAnticancer (HL-60)8.60
17 (1-Benzyl-1H-tetrazol-5-yl)thioAnticancer (HL-60)2.07
17 (1-Benzyl-1H-tetrazol-5-yl)thioAnticancer (K562)3.82
17 (1-Benzyl-1H-tetrazol-5-yl)thioAntitubercular (M. tuberculosis)12.5
18 (5-Methyl-1,3,4-thiadiazol-2-yl)thioAntitubercular (M. tuberculosis)50
17 (1-Benzyl-1H-tetrazol-5-yl)thioAntibacterial (S. aureus)12.5
18 (5-Methyl-1,3,4-thiadiazol-2-yl)thioAntibacterial (S. aureus MRSA)25

Data sourced from a study on novel 4-nitroimidazole analogues. researchgate.netresearchgate.net The core structure in the study was 1-benzyl-2-methyl-4-nitroimidazole with substitutions at the 5-position.

Conceptualizing "Privileged Structures" in the Context of this compound Derivatives

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for developing a wide range of therapeutic agents. mdpi.comresearchgate.net The nitroimidazole ring system, the core of this compound, strongly exemplifies this concept. Since its initial discovery as a natural antibiotic, the nitroimidazole scaffold has been successfully exploited to generate life-saving drugs for a diverse array of diseases. doaj.org

The versatility of the nitroimidazole framework is evident in its broad therapeutic applications, which include:

Antiparasitic and Antibacterial Agents: Compounds like metronidazole (B1676534) and benznidazole (B1666585) are mainstays for treating infections caused by anaerobic bacteria and protozoa. nih.govwikipedia.org

Antitubercular Drugs: More recent additions, such as delamanid (B1670213) and pretomanid, are critical in treating multi-drug resistant tuberculosis. doaj.org

Anticancer Agents and Radiosensitizers: The ability of nitroimidazoles to be selectively reduced in the hypoxic environment of solid tumors makes them effective as radiosensitizers and as standalone chemotherapeutic agents. researchgate.net

This wide spectrum of activity demonstrates that the nitroimidazole scaffold can be tailored through chemical modification to interact with various enzymes and macromolecules across different pathogens and in human cells. nih.gov The unique electronic properties conferred by the nitro group, combined with the synthetic tractability of the imidazole ring, qualify it as a privileged scaffold in modern medicinal chemistry. mdpi.comresearchgate.net

Theoretical Mechanisms of Action of Nitroimidazole Derivatives at a Molecular Level

The biological activity of nitroimidazole derivatives is not inherent to the parent molecule but is instead dependent on its metabolic activation. These compounds function as prodrugs, requiring the chemical reduction of their nitro group to exert a cytotoxic effect. humanjournals.comwikipedia.org This activation process is central to their mechanism of action and their selectivity for certain pathogens or environments.

The key steps in the molecular mechanism are:

Cellular Uptake and Reductive Activation: The neutral nitroimidazole molecule diffuses into the target cell (e.g., an anaerobic bacterium or a hypoxic cancer cell). humanjournals.com Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin, donate an electron to the nitro group. This reaction, often catalyzed by nitroreductase enzymes, transforms the nitro group into a highly reactive nitro radical anion. wikipedia.orgresearchgate.net

Generation of Cytotoxic Intermediates: The nitro radical anion is a short-lived species that can undergo further reduction to form other damaging intermediates, including nitroso and hydroxylamine (B1172632) derivatives. humanjournals.comresearchgate.net In the presence of oxygen, the radical anion can be re-oxidized back to the parent nitro compound in a futile cycle, which limits its toxicity to oxygen-rich environments and provides selectivity for anaerobic or hypoxic cells.

Interaction with Macromolecules: The highly reactive intermediates generated from the reduction process are the ultimate effectors of cytotoxicity. They readily react with and covalently bind to critical cellular macromolecules. nih.gov The primary target is often DNA, where these intermediates cause strand breakage, helix destabilization, and inhibition of nucleic acid synthesis, ultimately leading to cell death. nih.gov

This reductive activation mechanism explains the broad-spectrum activity of nitroimidazoles against anaerobic organisms and their utility as radiosensitizers in hypoxic tumors. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in 4 Nitro 1h Imidazol 1 Yl Acetic Acid Research

Development of Novel and Efficient Synthetic Routes for Complex Architectures

The synthesis of imidazole (B134444) derivatives often involves multi-step processes that can be inefficient or require harsh conditions. Future research should prioritize the development of more streamlined and environmentally benign synthetic pathways. A significant opportunity lies in the application of modern catalytic systems to build complex molecular architectures based on the (4-nitro-1H-imidazol-1-yl)acetic acid core. For instance, the use of copper(II) catalysts has proven effective in the synthesis of other imidazole Mannich base derivatives and could be adapted for this compound. nih.gov

Furthermore, research into practical, large-scale synthesis is crucial. Studies on related compounds like imidazol-1-yl-acetic acid hydrochloride have highlighted the need for processes that avoid difficult steps such as the evaporation of large volumes of aqueous media or the use of environmentally hazardous reagents. nih.gov Future synthetic strategies could explore novel protecting group chemistry and non-aqueous workup conditions to improve yield, purity, and scalability. The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would represent a significant leap in efficiency.

Exploration of Unconventional Derivatization Strategies

The functional versatility of this compound allows for extensive derivatization. Future research should move beyond simple modifications to explore unconventional strategies that can impart novel functionalities. One promising direction is the creation of hybrid molecules by conjoining the nitroimidazole scaffold with other pharmacologically active moieties. For example, researchers have successfully created imidazolo-triazole hydroxamic acid derivatives to target specific enzymes like histone deacetylase (HDAC). ajchem-a.com This approach could be applied to this compound to design targeted therapeutic agents.

Another unexplored avenue is the strategic introduction of different functional groups to modulate the compound's electronic properties and biological activity. The substitution with halogen atoms, for instance, has been shown to enhance the antifungal effects of other imidazole-based compounds. nih.gov A systematic investigation into the effects of fluorination, chlorination, or bromination of the imidazole ring or the acetic acid side chain could yield derivatives with superior potency or selectivity.

Derivatization StrategyPotential OutcomeRationale / Example
Hybrid Molecule Synthesis Targeted therapeuticsCreation of imidazolo-triazole hydroxamic acid derivatives to inhibit specific enzymes. ajchem-a.com
Halogenation Enhanced biological activityIntroduction of fluorine or chlorine atoms has been shown to increase the antimicrobial properties of other azole compounds. nih.gov
Conjugation to Nanoparticles Targeted delivery, TheranosticsLinking the molecule to gold nanoparticles to achieve selective delivery to specific tissues, such as hypoxic tumors. researchgate.net
Bioisosteric Replacement Improved pharmacokinetic propertiesReplacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) to alter solubility, stability, and target binding.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of chemical research is intrinsically linked to technological innovation. The future study of this compound and its derivatives will benefit significantly from the integration of emerging technologies. In synthesis, this includes the adoption of flow chemistry and microwave-assisted synthesis to accelerate reaction times, improve yields, and enhance safety.

A particularly promising area is the convergence with nanotechnology. The 2-nitro isomer of this compound has been successfully incorporated into gold nanoparticles to create theranostic agents for targeting tumor hypoxia. researchgate.net This strategy combines diagnosis and therapy and could be adapted for the 4-nitro isomer, leveraging its unique electronic properties for imaging and therapeutic applications. The development of such nanovehicles allows for selective delivery, potentially increasing efficacy while minimizing systemic toxicity. researchgate.net Advanced characterization of these complex new molecules will rely on a suite of spectroscopic techniques, including high-resolution mass spectrometry and multi-dimensional NMR, to fully elucidate their structures. nih.govresearchgate.net

Advanced Computational Modeling for Rational Design Initiatives

Computational chemistry provides powerful tools for accelerating the drug discovery process. Future research on this compound should leverage advanced computational modeling for the rational design of new derivatives. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives will interact with biological targets, such as specific proteins or enzymes. ajchem-a.com This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates. ajchem-a.comnih.gov

Density Functional Theory (DFT) is another critical tool, enabling the detailed analysis of a molecule's electronic structure and chemical reactivity. nih.govajchem-a.com By calculating properties like molecular orbital energies and electrostatic potential, DFT can help researchers understand the structure-activity relationships that govern biological effects. ajchem-a.com For example, DFT can elucidate how the position of the nitro group influences the molecule's reduction potential, a key factor in the activity of nitroimidazole-based compounds under hypoxic conditions. nih.gov

Computational TechniqueApplication in ResearchSpecific Benefit
Molecular Docking Predicting binding affinity and orientation of derivatives in the active site of a biological target. nih.govPrioritizes compounds for synthesis, reducing time and cost.
Molecular Dynamics (MD) Simulation Simulating the dynamic behavior of the compound-target complex over time. ajchem-a.comProvides insights into binding stability and conformational changes.
Density Functional Theory (DFT) Analyzing electronic properties, chemical reactivity, and reaction mechanisms. nih.govajchem-a.comElucidates structure-activity relationships and guides the design of molecules with desired electronic features.

Identification of Research Gaps and Challenges in the Academic Study of the Compound

Despite its potential, several research gaps and challenges hinder the full academic exploration of this compound. A primary gap is the comparative understanding of its properties relative to its isomers. Much of the literature on nitroimidazole derivatives focuses on 2-nitro and 5-nitro isomers, with the 4-nitro variant being less studied. mdpi.com Systematic studies are needed to delineate how the specific position of the nitro group impacts the compound's reactivity, metabolic stability, biological activity, and potential toxicity.

A significant challenge associated with nitroaromatic compounds is their potential for mutagenicity, which arises from the reduction of the nitro group to reactive intermediates. nih.gov A critical area for future research is to thoroughly investigate this liability in this compound and its derivatives and to develop design strategies to mitigate such effects without compromising therapeutic activity.

Finally, there is a persistent need for more in-depth mechanistic studies. While the role of nitroimidazoles in targeting hypoxic cells is generally understood to involve reductive activation, the specific downstream interactions with cellular components like DNA, RNA, and proteins are not fully characterized for this particular compound. nih.gov Elucidating these precise mechanisms of action is essential for its rational development as a therapeutic or diagnostic tool.

Q & A

Q. What are the common synthetic routes for (4-nitro-1H-imidazol-1-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution between 4-nitroimidazole and haloacetic acid derivatives. For example, reacting 4-nitroimidazole with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in DMF at 50–60°C for 12–24 hours yields the ester intermediate, which is hydrolyzed under acidic conditions to the carboxylic acid . Optimization includes varying bases (e.g., NaH for faster kinetics) or solvents (acetonitrile for higher yields). Purity is assessed via HPLC or TLC using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol/water (1:1). Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution and refinement are performed using SHELX programs (SHELXT for solution, SHELXL for refinement). Hydrogen bonding and nitro-group geometry are analyzed using Olex2 or Mercury .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • FTIR : Confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : In DMSO-d₆, the imidazole protons appear as doublets (δ 7.8–8.2 ppm), and the acetic acid CH₂ resonates at δ 4.5–5.0 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 200.04 (calculated for C₅H₅N₃O₄) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding to targets (e.g., nitroreductases), with docking scores compared to known inhibitors like metronidazole. Solvent effects are simulated using COSMO-RS .

Q. What strategies resolve contradictions in biological activity data for nitroimidazole derivatives?

  • Methodological Answer : Discrepancies may arise from variable nitro-group reduction potentials or cell permeability. Use:
  • Electrochemical Analysis : Cyclic voltammetry in PBS (pH 7.4) to measure reduction potentials.
  • LogP Determination : Shake-flask method with octanol/water to assess lipophilicity.
  • Cellular Uptake Assays : LC-MS quantification in cell lysates after incubation .

Q. How does the nitro group influence the stability of this compound under physiological conditions?

  • Methodological Answer : Stability is tested via:
  • pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C; monitor via HPLC over 24 hours.
  • Light Sensitivity : Expose to UV (254 nm) and analyze degradation products by HRMS.
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen .

Q. What are the challenges in synthesizing this compound conjugates for targeted drug delivery?

  • Methodological Answer : Common issues include nitro-group interference during coupling. Solutions:
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the carboxylic acid during amide bond formation.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach targeting moieties (e.g., folate).
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate conjugates .

Critical Analysis of Evidence

  • Synthesis : provides a robust template for nucleophilic substitution but lacks optimization data. Combining with (NHS ester coupling) enables advanced conjugate synthesis.
  • Structural Analysis : and highlight SHELX’s utility but emphasize cross-validating with spectroscopic data to resolve crystallographic ambiguities.
  • Biological Relevance : ’s AMPA-receptor antagonist (YM872) suggests neuropharmacological potential, but direct studies on the target compound are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-nitro-1H-imidazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.